

# An In-Depth Technical Guide to Win 18446: Chemical Structure and Properties

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## Compound of Interest

Compound Name: Win 18446

Cat. No.: B122912

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## Introduction

**Win 18446**, also known as N,N'-octamethylenebis(2,2-dichloroacetamide), is a synthetic organic compound that has garnered significant interest in the scientific community for its potent biological activity. Initially investigated for other therapeutic applications, its profound effects on male reproductive biology have made it a valuable tool for researchers in reproductive science and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to **Win 18446**.

## Chemical Structure and Identification

**Win 18446** is a bis-dichloroacetyl-diamine. Its chemical structure consists of an eight-carbon diamine chain (octamethylene) where each amino group is acylated with a dichloroacetyl group.

IUPAC Name: N,N'-(octane-1,8-diyl)bis(2,2-dichloroacetamide)[1]

Synonyms: Fertilysin, NSC 59354, N,N'-Bis(dichloroacetyl)-1,8-octamethylenediamine, Bis-Diamine[2][3]

CAS Number: 1477-57-2[2]

Chemical Formula:  $C_{12}H_{20}Cl_4N_2O_2$  [2]

Molecular Weight: 366.11 g/mol [2]

Chemical Structure:

## Physicochemical Properties

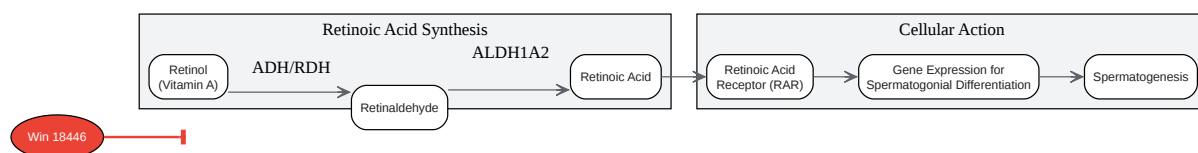
A summary of the known quantitative physicochemical properties of **Win 18446** is presented in the table below. While a specific melting point and pKa value are not readily available in the public domain, the compound is described as a white crystalline powder [1].

Property	Value	Source
Molecular Weight	366.11 g/mol	[2]
Appearance	White crystalline powder	[1]
Solubility	DMSO: 45 mg/mL (122.91 mM) DMF: 10 mg/mL Ethanol: 0.5 mg/mL DMF:PBS (pH 7.2) (1:5): 0.1 mg/mL	[3][4]
Storage	Store at -20°C	[3]

## Mechanism of Action: Inhibition of Retinoic Acid Synthesis

The primary biological activity of **Win 18446** is the potent and irreversible inhibition of aldehyde dehydrogenase 1a2 (ALDH1A2) [5][6]. ALDH1A2 is a critical enzyme in the biosynthesis of retinoic acid (RA), an active metabolite of vitamin A that plays an essential role in spermatogenesis.

The signaling pathway illustrating the mechanism of action of **Win 18446** is depicted below:



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Caption: Mechanism of **Win 18446** action.

By irreversibly binding to ALDH1A2, **Win 18446** blocks the conversion of retinaldehyde to retinoic acid. This leads to a deficiency of retinoic acid within the testes, which in turn downregulates the expression of genes required for the differentiation of spermatogonia, ultimately leading to a reversible suppression of spermatogenesis. The inhibition is time-dependent and cannot be reversed by dialysis, suggesting a covalent modification of the enzyme[5].

## Experimental Protocols

### In Vitro ALDH1A2 Inhibition Assay

This protocol outlines the methodology to determine the inhibitory effect of **Win 18446** on ALDH1A2 activity.

#### 1. Reagents and Materials:

- Purified recombinant human ALDH1A2
- **Win 18446**
- all-trans-retinal (substrate)
- NAD<sup>+</sup> (cofactor)
- Assay Buffer: 20 mM HEPES, 150 mM KCl, 1 mM EDTA, pH 7.5
- DMSO (for dissolving **Win 18446**)
- HPLC system for retinoic acid quantification

#### 2. Procedure:

- Prepare a stock solution of **Win 18446** in DMSO.
- In a reaction tube, combine the assay buffer, NAD<sup>+</sup> (final concentration ~2 mM), and the desired concentration of **Win 18446** (or DMSO for control).
- Add the purified ALDH1A2 enzyme to the reaction mixture.
- Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.
- Initiate the enzymatic reaction by adding the substrate, all-trans-retinal (final concentration ~5-10 µM).
- Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).
- Stop the reaction by adding an organic solvent (e.g., acetonitrile) and placing it on ice.
- Centrifuge the sample to pellet the precipitated protein.
- Analyze the supernatant for the production of retinoic acid using a validated HPLC method.

#### 10. Data Analysis:

- Calculate the rate of retinoic acid formation in the presence and absence of **Win 18446**.
- Determine the IC<sub>50</sub> value of **Win 18446** by plotting the percentage of inhibition against a range of inhibitor concentrations. The reported IC<sub>50</sub> for **Win 18446** is approximately 0.3 µM[6].

## In Vivo Spermatogenesis Suppression Study in Mice

This protocol describes a typical in vivo experiment to evaluate the effect of **Win 18446** on spermatogenesis in a murine model.

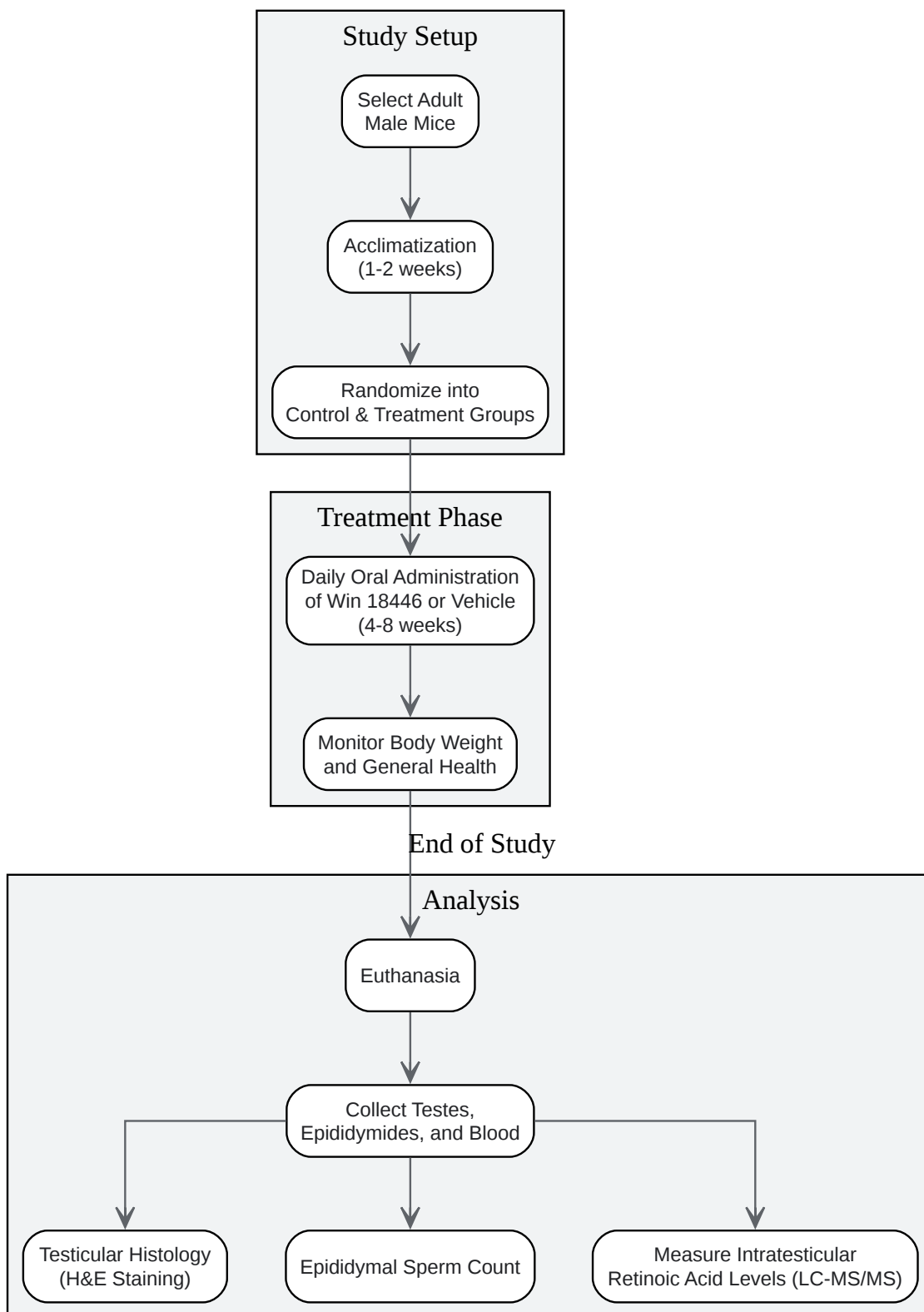
#### 1. Animals and Housing:

- Adult male mice (e.g., C57BL/6 strain).
- House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

#### 2. Dosing and Administration:

- Prepare a formulation of **Win 18446** for oral administration. A common method is to incorporate it into the chow at a specific concentration (e.g., 0.05% w/w).
- Alternatively, prepare a suspension in a vehicle like 1% gum tragacanth for daily oral gavage.
- Administer **Win 18446** to the treatment group for a specified duration (e.g., 4-8 weeks). The control group receives the vehicle or normal chow.

## 3. Experimental Workflow:

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Caption: In vivo experimental workflow.

#### 4. Endpoint Analysis:

- **Testicular and Epididymal Weight:** At the end of the study, euthanize the animals and weigh the testes and epididymides.
- **Histological Analysis:** Fix the testes in Bouin's solution or 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine the seminiferous tubules for the presence and stages of germ cells.
- **Sperm Count:** Mince the cauda epididymides in a known volume of saline and count the number of sperm using a hemocytometer.
- **Retinoic Acid Levels:** Quantify the concentration of retinoic acid in testicular tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

#### 5. Expected Outcomes:

- A significant reduction in testicular weight in the **Win 18446**-treated group.
- Histological evidence of spermatogenic arrest, with a depletion of spermatids and spermatocytes in the seminiferous tubules.
- A significant decrease in epididymal sperm count.
- Lower levels of intratesticular retinoic acid in the treated animals.

## Conclusion

**Win 18446** is a well-characterized small molecule inhibitor of ALDH1A2. Its ability to reversibly suppress spermatogenesis by inhibiting retinoic acid synthesis makes it an invaluable research tool for studying male reproductive biology and for the development of novel non-hormonal male contraceptives. This guide provides core technical information to aid researchers in their understanding and utilization of this compound. Further investigation into its detailed physicochemical properties and synthesis would be beneficial for its broader application.

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